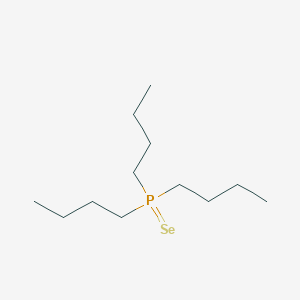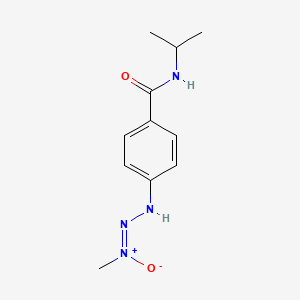
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a benzamide backbone, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide typically involves the reaction of an appropriate benzamide derivative with a triazeno precursor. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Wissenschaftliche Forschungsanwendungen
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-(3-Hydroxy-3-methyl-1-triazeno)benzoic acid
- p-(3-Hydroxy-3-methyl-1-triazeno)benzamide
- p-(3-Hydroxy-3-methyl-1-triazeno)-N-methylbenzamide
Uniqueness
Compared to these similar compounds, p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide stands out due to its unique isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its suitability for specific applications, making it a compound of interest in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
41596-24-1 |
|---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium |
InChI |
InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14- |
InChI-Schlüssel |
BWROVADFQQAOMV-PFONDFGASA-N |
Isomerische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-] |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




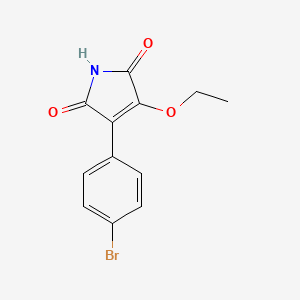
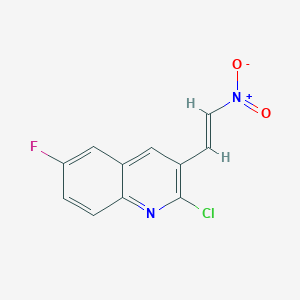
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
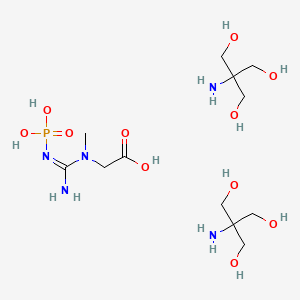
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
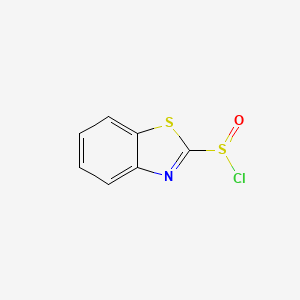
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
